molecular formula C15H15NS B11781457 10H-Phenothiazine, 10-(1-methylethyl)- CAS No. 17427-04-2

10H-Phenothiazine, 10-(1-methylethyl)-

Cat. No.: B11781457
CAS No.: 17427-04-2
M. Wt: 241.4 g/mol
InChI Key: OWAUKFUWHPAXQH-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 10-(1-methylethyl)- is an organic compound belonging to the phenothiazine class. Phenothiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their structure. This specific compound is characterized by the presence of an isopropyl group attached to the nitrogen atom of the phenothiazine core. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine, 10-(1-methylethyl)- typically involves the alkylation of phenothiazine. One common method includes the reaction of phenothiazine with isopropyl iodide in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine, 10-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10H-Phenothiazine, 10-(1-methylethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 10-(1-methylethyl)- involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process, and inhibit enzymes involved in cellular metabolism. The compound’s effects are mediated through pathways that involve oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 10H-Phenothiazine, 10-methyl-
  • 10H-Phenothiazine, 10-ethyl-
  • 10H-Phenothiazine, 10-propyl-

Uniqueness

10H-Phenothiazine, 10-(1-methylethyl)- is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its methyl, ethyl, and propyl analogs .

Properties

CAS No.

17427-04-2

Molecular Formula

C15H15NS

Molecular Weight

241.4 g/mol

IUPAC Name

10-propan-2-ylphenothiazine

InChI

InChI=1S/C15H15NS/c1-11(2)16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-11H,1-2H3

InChI Key

OWAUKFUWHPAXQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

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